molecular formula C12H14ClNO2S B2390550 2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone CAS No. 339097-80-2

2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone

Cat. No.: B2390550
CAS No.: 339097-80-2
M. Wt: 271.76
InChI Key: LRBNDPILSHJBJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone is an organic compound with the molecular formula C12H14ClNO2S. It is a thioether derivative that has been studied for its potential biological activities, including antitumor properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone typically involves the reaction of 2-chlorobenzenethiol with morpholine and an appropriate ketone. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antitumor activity.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The exact mechanism of action of 2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone is not fully understood. it is believed to exert its effects through interactions with cellular proteins and enzymes, potentially disrupting normal cellular processes and leading to cell death in tumor cells.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one: Another thioether derivative with similar structural features.

    Thiazole derivatives: Compounds containing a thiazole ring, known for their diverse biological activities.

Uniqueness

2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone is unique due to its specific combination of a chlorophenyl group, a morpholino group, and a thioether linkage, which may contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-(2-chlorophenyl)sulfanyl-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2S/c13-10-3-1-2-4-11(10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBNDPILSHJBJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666765
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.